N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide
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Overview
Description
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide is a complex organic compound with the molecular formula C25H52N2O3. It is characterized by the presence of a long aliphatic chain and a bis(2-hydroxyethyl)amino group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with N,N-bis(2-hydroxyethyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic structure allows it to integrate into the membrane, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}octadecanamide
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide is unique due to its specific aliphatic chain length and the presence of a methyl group at the 16th position. This structural variation can influence its physical properties, such as melting point and solubility, making it distinct from other similar compounds.
Properties
CAS No. |
61467-55-8 |
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Molecular Formula |
C25H52N2O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]-16-methylheptadecanamide |
InChI |
InChI=1S/C25H52N2O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(30)26-18-15-19-27(20-22-28)21-23-29/h24,28-29H,3-23H2,1-2H3,(H,26,30) |
InChI Key |
USCVSYMANSCYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
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